Methyl 2-amino-6-bromobenzoate

Descripción general

Descripción

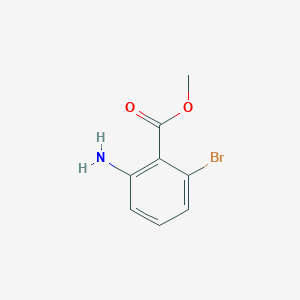

Methyl 2-amino-6-bromobenzoate: is an organic compound with the molecular formula C₈H₈BrNO₂ It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with an amino group at the second position and a bromine atom at the sixth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of methyl 2-amino-6-bromobenzoate typically begins with methyl 2-amino-6-methoxybenzoate.

Bromination: The methoxy group is replaced with a bromine atom through a bromination reaction. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination.

Industrial Production Methods:

Large-Scale Synthesis: For industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Methyl 2-amino-6-bromobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products like azides, thiols, or ethers.

Oxidation Products: Nitro derivatives.

Reduction Products: Alkylamines.

Coupling Products: Biaryl or vinyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-amino-6-bromobenzoate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various pathogens.

Case Study: Antimycobacterial Activity

A study highlighted the synthesis of derivatives from this compound, which were tested for activity against Mycobacterium tuberculosis. The derivatives exhibited promising results in vitro, showing potential as new treatments for tuberculosis. The structure-activity relationship (SAR) studies indicated that specific modifications could lead to increased efficacy and reduced toxicity .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactivity allows for the introduction of various functional groups, making it suitable for creating complex molecules.

Synthesis Pathways

- Formation of Thioureas : this compound has been utilized in reactions with isothiocyanates to form thiourea derivatives, which are valuable in medicinal chemistry for their biological activities .

- Coupling Reactions : It has also been employed in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds, which are important in drug discovery and materials science .

Material Science

In material science, this compound is explored for its potential use in developing new polymers and materials with specific properties.

Polymerization Studies

Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. The compound’s bromine atom can facilitate cross-linking reactions, leading to more robust materials suitable for various applications, including electronics and coatings .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and other fields.

Toxicity Assessment

Recent assessments have classified this compound under various hazardous categories based on its acute toxicity levels. It has been noted to cause respiratory tract irritation and skin irritation upon exposure, necessitating careful handling and usage protocols in laboratory settings .

Data Summary Table

Mecanismo De Acción

Molecular Targets and Pathways:

Enzyme Inhibition: Methyl 2-amino-6-bromobenzoate can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Cellular Effects: The compound can induce changes in cellular processes such as apoptosis or cell cycle arrest, depending on its interaction with molecular targets.

Comparación Con Compuestos Similares

Methyl 2-amino-5-bromobenzoate: Similar structure but with the bromine atom at the fifth position.

Methyl 2-amino-4-bromobenzoate: Bromine atom at the fourth position.

Methyl 2-amino-3-bromobenzoate: Bromine atom at the third position.

Uniqueness:

Positional Isomerism: The position of the bromine atom significantly affects the compound’s reactivity and interaction with other molecules.

Biological Activity:

Actividad Biológica

Methyl 2-amino-6-bromobenzoate, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article delves into its biochemical properties, pharmacokinetics, and possible therapeutic uses, supported by research findings and data tables.

Chemical Structure and Properties

This compound is an aromatic compound featuring a bromine atom and an amino group, which contributes to its biological activity. Its structure can be represented as follows:

This compound is characterized by its lipophilicity, which influences its absorption and distribution in biological systems.

Biochemical Pathways

The specific biochemical pathways influenced by this compound remain largely unexplored. However, it is hypothesized that the compound interacts with various cellular targets due to its structural features.

Pharmacokinetics

- Absorption : High gastrointestinal absorption is expected due to the compound's lipophilicity.

- Distribution : It likely distributes throughout the body and may cross the blood-brain barrier.

- Metabolism : Predominantly metabolized in the liver, although detailed metabolic pathways are not yet characterized.

- Excretion : The compound and its metabolites are likely excreted via urine.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. It has been investigated for its potential in synthesizing pharmaceutical compounds with activity against various pathogens, including bacteria and fungi .

Anticancer Potential

The compound is also being explored for its anticancer properties. Initial studies suggest that it may inhibit the growth of certain cancer cell lines, although further research is necessary to confirm these effects and elucidate the underlying mechanisms.

Study on Antimicrobial Activity

A study examined the antimicrobial effects of this compound against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) was determined using various culture media:

| Culture Medium | MIC (μg/mL) |

|---|---|

| Glycerol-Alanine Salts | 5 |

| Nutrient Broth | 10 |

| Agar Diffusion Method | 7 |

These results indicate a significant inhibitory effect on Mtb growth, particularly in glycerol-supplemented media, suggesting a potential mechanism involving glycerol metabolism .

Cytotoxicity Assessment

In parallel studies assessing cytotoxicity against mammalian cell lines (e.g., Chinese Hamster Ovary cells), this compound exhibited low toxicity at therapeutic concentrations:

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 95 |

| 10 | 90 |

This cytotoxicity profile highlights the compound's potential as a safer therapeutic agent.

Propiedades

IUPAC Name |

methyl 2-amino-6-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOMFJKQWUJOMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596580 | |

| Record name | Methyl 2-amino-6-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135484-78-5 | |

| Record name | Methyl 2-amino-6-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.